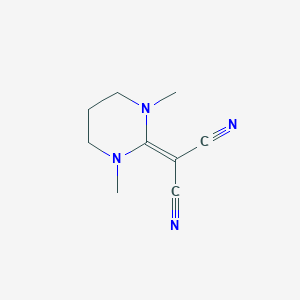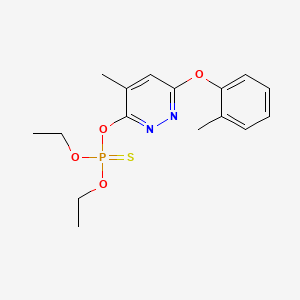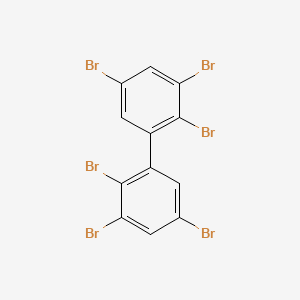![molecular formula C23H24 B14646086 1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene CAS No. 52006-34-5](/img/structure/B14646086.png)
1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is an organic compound with the molecular formula C22H22 This compound is characterized by its unique structure, which includes a 3-methyl-1,2-phenylene core linked to two ethane-1,1-diyl groups, each of which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene typically involves the reaction of 3-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the 3-methyl-1,2-phenylenediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1-butene: Similar structure but with a different substitution pattern on the benzene rings.
1,1’-[(1,2-Phenylene)di(ethane-1,1-diyl)]dibenzene: Lacks the methyl group on the phenylene core.
1,1’-[(3-Methyl-1,2-phenylene)di(propane-1,1-diyl)]dibenzene: Contains a propane-1,1-diyl linker instead of ethane-1,1-diyl.
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and physical properties. This structural feature may impart specific steric and electronic effects, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52006-34-5 |
|---|---|
Molekularformel |
C23H24 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-methyl-2,3-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24/c1-17-11-10-16-22(18(2)20-12-6-4-7-13-20)23(17)19(3)21-14-8-5-9-15-21/h4-16,18-19H,1-3H3 |
InChI-Schlüssel |
OGSGOPULONUTGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
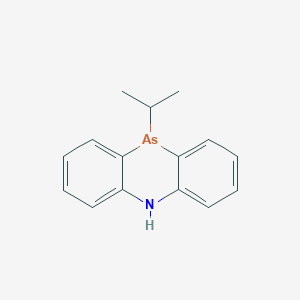

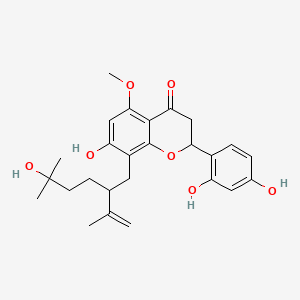
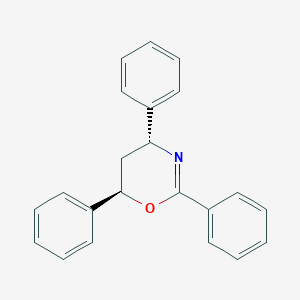
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
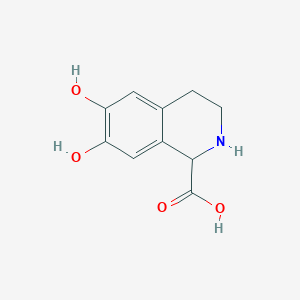
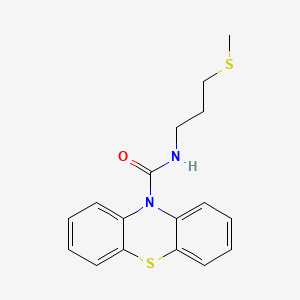

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
